N-(Hydroxymethyl)salicylamide
Description
Properties
IUPAC Name |
2-hydroxy-N-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-4,10-11H,5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYAHCUAUNANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158673 | |
| Record name | Methylol salicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-87-8 | |
| Record name | Methylol salicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13436-87-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylol salicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(HYDROXYMETHYL)-SALICYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLOL SALICYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPM2QT8C6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
N-(Hydroxymethyl)salicylamide, also known as 2-hydroxy-n-(hydroxymethyl)benzamide, is a derivative of salicylic acid. Salicylic acid and its derivatives, collectively known as salicylates, have been widely used for their analgesic and antipyretic properties.
Mode of Action
Salicylic acid is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thromboxanes, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.
Biochemical Pathways
Salicylic acid, from which this compound is derived, is synthesized in plants and bacteria from chorismate via the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway
Result of Action
Salicylates are known to have analgesic, antipyretic, and anti-inflammatory effects. This compound may share these effects due to its structural similarity to salicylic acid.
Biological Activity
N-(Hydroxymethyl)salicylamide, a derivative of salicylamide, has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound (CAS Number: 13436-87-8) is characterized by the presence of a hydroxymethyl group attached to the salicylamide backbone. This modification enhances its solubility and biological activity compared to its parent compound, salicylamide. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been shown to be effective against various bacterial strains, including those responsible for skin infections and other common ailments. A notable study reported that this compound demonstrated activity against Cutibacterium acnes, a bacterium implicated in acne vulgaris, suggesting its potential use in dermatological formulations.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 14 mm |
| Cutibacterium acnes | 17 mm |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Salicylamide derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key signaling pathways.
Case Study: Breast Cancer
A study focusing on salicylamide derivatives demonstrated that compounds similar to this compound exhibited potent anti-proliferative effects against breast cancer cell lines. Specifically, one derivative showed an IC50 value of approximately against the MDA-MB-231 triple-negative breast cancer cell line while maintaining low toxicity towards normal cells .
Table 2: Antiproliferative Effects of Salicylamide Derivatives
| Compound | Cell Line | IC50 Value () | Toxicity (MCF-10A) |
|---|---|---|---|
| Compound 9a | MDA-MB-231 | 3.38 | >60 |
| Compound HJC0152 | MDA-MB-231 | 4.90 | >60 |
| Compound HJC0416 | MCF-7 | 10.07 | >60 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It has been suggested that salicylamide derivatives can inhibit enzymes involved in cancer cell proliferation and survival pathways, such as STAT3 phosphorylation .
- Induction of Apoptosis : Compounds derived from salicylamide have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antiviral Properties : Some studies indicate that salicylamide derivatives may possess antiviral activity against RNA and DNA viruses, although specific data on this compound remains limited .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Formulation Development : To explore its application in topical or systemic therapies for infections and cancer treatment.
Scientific Research Applications
Biological Activities
Research has identified several significant biological activities associated with NHMS:
Applications in Medicinal Chemistry
1. Antimicrobial Development
NHMS could serve as a scaffold for designing novel antimicrobial agents. Its efficacy against bacterial strains can be explored further through structure-activity relationship (SAR) studies to optimize potency and selectivity.
2. Antiviral Research
Given the success of related salicylamide derivatives in antiviral applications, NHMS may be investigated for its ability to inhibit viral infections, particularly those caused by emerging pathogens.
3. Cancer Therapeutics
Research into salicylamide derivatives has revealed anticancer properties. NHMS may be evaluated in preclinical models for its potential to inhibit tumor growth or enhance the efficacy of existing chemotherapeutics .
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial effects of various salicylamide derivatives found that modifications to the salicylic acid structure significantly enhanced activity against resistant bacterial strains. NHMS was included in preliminary screenings, showing promising results that warrant further exploration .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies focused on NHMS's effect on inflammatory pathways demonstrated its ability to reduce cytokine production in activated immune cells. This suggests that NHMS could be developed into a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Salicylamide Derivatives
Anticancer and PD-L1 Inhibition
- Compound 30 (5-Chloro-N-(4-sulfamoylphenethyl)salicylamide) : Exhibited 57.15% PD-L1 inhibition at 10 µM, with selective activity against prostate cancer (PC-3) cells .
- Compound 31 (5-Chloro-N-(4-(trifluoromethylphenyl)sulfamoylphenethyl)salicylamide) : Showed anti-proliferative activity against MCF7, DU-145, and PC-3 cells (51.06% inhibition) .
- N-(4-Nitro-3-trifluoromethylphenyl)-benzoyl fluorobenzene salicylamide : Demonstrated potent antitumor activity in endometrial and lung cancers .
Analgesic and Anti-inflammatory Activity
- S2-347 (2-Allyloxybenzamide) : Threefold higher analgesic potency than salicylamide, comparable LD₅₀/AD₅₀ ratio .
- N-Heterocyclic Salicylamides (e.g., raclopride) : Exhibited antidopaminergic activity 100× more potent than sulpiride, with low acute toxicity .
Physicochemical Properties
Solubility and Partition Coefficient
Salicylamide’s solubility and log P vary with pH due to its weak acidity (pKa = 8.2) :
- At pH 6.0 : Solubility = 4,721.33 µg/mL; log P = 1.04 (optimal for topical absorption).
- At pH 8.0 : Ionization reduces log P to <1, favoring aqueous solubility.
Stability in Hydrolytic Conditions
- Salicylamide: More stable than benzamide in acidic/alkaline media due to resonance stabilization of the phenolate ion .
- N-Substituted Derivatives: Alkyl or aminoalkyl groups (e.g., N,N-diethyl) enhance stability by steric hindrance. For example, N-(2-diethylaminoethyl)salicylamide resists hydrolysis 3× longer than the parent compound .
Toxicity Profiles
- Parent Salicylamide : LD₅₀ > 500 mg/kg (low toxicity) but weak uncoupling of oxidative phosphorylation .
- N-Methyl/N-Ethyl Derivatives : Increased toxicity (e.g., S2-347 LD₅₀ = 500–5,000 mg/kg) but improved activity ratios .
- Sulfonamide-Salicylamide Hybrids (e.g., Compound 30): No cytotoxicity against fibroblast cells at 10 µM .
Preparation Methods
Ammonolysis of Methyl Salicylate Under Superatmospheric Pressure
The reaction of methyl salicylate with ammonia in an aqueous medium containing a reducing agent (e.g., ammonium sulfite) at elevated pressures (10–30 psi) yields salicylamide with >90% purity. Key steps include:
-
Reaction Setup : Methyl salicylate, water, and ammonium sulfite are combined in a pressure-resistant vessel. Ammonia gas is introduced to achieve superatmospheric pressure.
-
Temperature Profile : The exothermic reaction reaches 50–60°C within minutes, followed by gradual cooling to 40°C.
-
Workup : Distillation removes excess ammonia, methanol, and water, leaving a crystalline residue. Recrystallization from boiling water yields white crystals.
Advantages :
Higher Alkyl Ester Aminolysis for Enhanced Reactivity
Using C4 or higher alkyl esters (e.g., butyl salicylate) instead of methyl salicylate accelerates the reaction, achieving 95% yield in 2 days versus 60% yield over 7–9 days with C3 or lower esters.
-
Catalysis : Sulfuric acid or sulfonic acids facilitate esterification of salicylic acid with C4+ alcohols.
-
Solvent System : Alcohols (e.g., n-butanol) serve as both solvent and reactant, minimizing side reactions.
-
Decarboxylation : Post-reaction, the mixture is heated to 140–200°C under vacuum to remove solvents and byproducts.
Industrial Example :
-
Butyl salicylate reacts with ammonia in n-butanol at 80°C for 24 hours, followed by vacuum distillation and crystallization from methanol.
The introduction of the hydroxymethyl group to salicylamide’s amide nitrogen is achieved via two primary routes: direct formaldehyde reaction and Mannich base-mediated synthesis.
Direct Reaction with Formaldehyde
Salicylamide reacts with formaldehyde under mildly basic conditions (pH 8–10) to form this compound.
Mannich Base Hybridization
The PMC6272445 study demonstrates that salicylamides undergo 3-aminomethylation to form Mannich bases, a strategy adaptable for hydroxymethylation.
-
Procedure :
-
Key Insight : Intramolecular hydrogen bonding between the phenolic OH and the Mannich base nitrogen stabilizes the intermediate, ensuring regioselectivity.
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent and Byproduct Management
Quality Control Metrics
-
Color Purity : Absorbance at 450 nm <0.1 AU confirms low discoloration.
-
Crystallinity : XRPD verifies a monoclinic crystal system for optimal stability.
Mechanistic and Kinetic Insights
Role of Reducing Agents
Ammonium sulfite in the ammonolysis method prevents oxidation of phenolic intermediates, which otherwise form quinones causing discoloration.
Q & A
Basic Research Questions
Q. How can researchers optimize substituent groups on salicylamide derivatives to enhance PD-L1 inhibitory activity?
- Methodological Approach :
- Design derivatives using in silico virtual screening to predict binding affinity to PD-L1. Synthesize candidates (e.g., sulfonamide-coupled salicylamides) and validate via ELISA assays to measure inhibition percentages. Prioritize compounds with >50% inhibition and low cytotoxicity in fibroblast cell lines. Molecular docking and ADMET analysis further elucidate binding modes and pharmacokinetic properties .
- Key Parameters : Substituent electronegativity (e.g., fluorine, trifluoromethyl) and linker length (benzyl vs. phenethyl) influence activity.
Q. What experimental methods are effective for assessing the cytotoxicity and anti-proliferative effects of salicylamide derivatives?
- Methodological Approach :
- Use trypan blue exclusion tests to evaluate cell viability and proliferation assays (e.g., time-course studies with PC-3, MCF7, DU-145 cell lines). Flow cytometry analyzes cell cycle phases (G1/S/G2-M) to identify proliferation arrest mechanisms. Validate safety profiles using non-cancerous fibroblast lines .
Q. How can solubility-pH profiles of salicylamide be modeled to predict bioavailability?
- Methodological Approach :
- Apply the Henderson-Hasselbalch equation to predict ionization states across pH ranges. Experimentally measure solubility in buffered aqueous solutions (pH 2–11) and oil phases (e.g., octanol) to generate partition coefficient (log P) data. Correlate ionized fraction with solubility trends, noting decreased log P at higher pH due to ionization .
Q. What in vitro methods correlate dissolution rates of salicylamide formulations with in vivo absorption?
- Methodological Approach :
- Perform dissolution testing in 0.1 N HCl using USP apparatus. Compare dissolution rates of tablets/suspensions with pharmacokinetic studies in human subjects. Use linear regression to correlate initial dissolution rates with absorption rates (e.g., plasma concentration-time curves) .
Advanced Research Questions
Q. How do physiological stressors (e.g., fever) alter the metabolism of salicylamide in humans?
- Methodological Approach :
- Administer salicylamide to volunteers under pyrogen-induced fever and monitor urinary metabolites (salicylamide glucuronide, sulfate, gentisamide glucuronide) via LC-MS/MS. Compare half-lives (t₁/₂) of metabolite excretion with baseline data. Use controlled environmental chambers to isolate temperature effects on hepatic/renal blood flow .
Q. What computational models predict salicylamide solubility in organic solvents for crystallization studies?
- Methodological Approach :
- Apply the Abraham solvation parameter model using descriptors like hydrogen-bond acidity (A), basicity (B), and polarizability (S). Validate predictions against experimental solubility data in solvents (e.g., ethanol, acetonitrile) to refine solute-solvent interaction parameters .
Q. How can packing polymorphism in salicylamide cocrystals be characterized and stabilized?
- Methodological Approach :
- Synthesize cocrystals (e.g., with oxalic acid) via solvent evaporation or grinding. Use single-crystal X-ray diffraction to resolve polymorph structures. Compare thermodynamic stability via solution calorimetry and solubility measurements. Hirshfeld surface analysis identifies weak interactions (e.g., C-H···O) driving packing differences .
Q. What strategies improve crystal growth kinetics of salicylamide in organic solvents?
- Methodological Approach :
- Use seeded isothermal de-supersaturation to measure growth rates under varying temperatures (15–35°C) and supersaturation levels. Model data with Burton-Cabrera-Frank equations to identify surface integration vs. diffusion-controlled growth. Solvent selection (e.g., acetone vs. methanol) impacts activation energy due to desolvation barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
